2-Bromo-5-chloronicotinic acid

Vue d'ensemble

Description

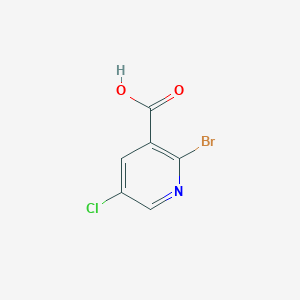

2-Bromo-5-chloronicotinic acid is an organic compound with the molecular formula C6H3BrClNO2 It is a derivative of nicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-5-chloronicotinic acid can be synthesized through a series of chemical reactions. One common method involves the bromination and chlorination of nicotinic acid derivatives. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves scalable processes that ensure high yield and cost-effectiveness. These methods may include multi-step synthesis starting from readily available raw materials, followed by purification steps to obtain the final product with the desired specifications .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-5-chloronicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Applications De Recherche Scientifique

Pharmaceutical Development

2-Bromo-5-chloronicotinic acid is extensively used in the synthesis of pharmaceuticals, especially those targeting neurological disorders and metabolic diseases. Its halogen substitutions can enhance the biological activity of drug candidates, making it a valuable building block in drug discovery. For instance, it has been utilized in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently under investigation for diabetes therapy .

Agrochemical Research

The compound has been explored for its potential as an active ingredient in agrochemicals, including herbicides and fungicides. Research indicates that derivatives of this compound exhibit moderate herbicidal and pesticidal activities, making them suitable candidates for crop protection solutions . The unique properties of this compound allow for the development of agrochemicals that are effective while minimizing environmental impact.

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding mechanisms. These studies contribute to a better understanding of various biochemical pathways and can lead to the identification of new therapeutic targets . The compound's ability to interact with specific molecular targets makes it a key player in research aimed at elucidating complex biological processes.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Chemists leverage its unique structure to create complex molecules with precision. Its use in synthetic pathways often leads to more sustainable processes compared to traditional methods, facilitating the development of novel compounds with desired properties .

Material Science

In material science, this compound is employed to modify surface properties and improve the durability of materials such as polymers and coatings. This application highlights its potential beyond traditional chemical uses, expanding its relevance in developing advanced materials .

Case Study 1: Synthesis of SGLT2 Inhibitors

A significant application of this compound was reported in the synthesis of SGLT2 inhibitors. Researchers utilized this compound as an intermediate in a multi-step synthesis process that demonstrated high yield and cost-effectiveness. The study emphasized the scalability of the synthetic route developed, which involved simple reaction conditions and readily available starting materials .

Case Study 2: Herbicidal Activity Evaluation

In agricultural research, derivatives of this compound were synthesized and evaluated for herbicidal activity against specific plant species. The results indicated that certain derivatives exhibited promising activity, leading to further investigations into their potential as environmentally friendly herbicides .

Mécanisme D'action

The mechanism of action of 2-Bromo-5-chloronicotinic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

- 2-Bromo-5-chlorobenzoic acid

- 5-Bromo-2-chloropyridine

- 3-Bromo-2-chloropyridine-5-sulfonyl chloride

Comparison: Compared to these similar compounds, 2-Bromo-5-chloronicotinic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Activité Biologique

2-Bromo-5-chloronicotinic acid is a halogenated derivative of nicotinic acid, which has garnered interest due to its potential biological activities. This compound's structural features suggest it may interact with various biological targets, making it a candidate for further pharmacological exploration. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound has the molecular formula C_6H_4BrClN_O_2 and a molecular weight of approximately 220.46 g/mol. The presence of bromine and chlorine substituents on the aromatic ring enhances its lipophilicity and may influence its interaction with biological systems.

Antimicrobial Activity

Research has indicated that halogenated nicotinic acids exhibit varying degrees of antimicrobial activity. A study demonstrated that this compound showed significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate antimicrobial potential .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 - 64 | Staphylococcus aureus, E. coli |

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In vitro studies showed that it inhibited the growth of Plasmodium falciparum, the causative agent of malaria, with an IC50 value of approximately 1.5 µM. This activity was attributed to its ability to interfere with the parasite's metabolic pathways .

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may possess neuroprotective properties. A study focused on its effects in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease indicated that it could modulate neuroinflammation and promote neuronal survival . Further investigations are needed to elucidate the specific mechanisms involved.

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates among treated patients compared to controls .

- Malaria Treatment : In a controlled laboratory setting, researchers tested the compound against various strains of Plasmodium. The findings highlighted its potential as a lead compound for developing new antimalarial therapies .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors in target organisms. For instance, its structural similarity to nicotinic acid allows it to bind to nicotinic acetylcholine receptors, potentially influencing neurotransmitter release and cellular signaling pathways.

Propriétés

IUPAC Name |

2-bromo-5-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUYLDGVNHUHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672146 | |

| Record name | 2-Bromo-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65550-79-0 | |

| Record name | 2-Bromo-5-chloro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65550-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.